An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
This guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step synthetic protocol but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The incorporation of a tetrahydropyran moiety can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. The target molecule, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, combines these two important pharmacophores, making it a compound of interest for further investigation. This guide will detail a robust synthetic pathway and the analytical techniques required to unequivocally confirm its structure and purity.
Synthetic Strategy: A Multi-step Approach
The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is most effectively achieved through a multi-step sequence commencing with the preparation of a key intermediate, 5-bromo-1H-indazole. This is followed by the protection of the reactive N-H proton of the indazole ring, a crucial step to ensure the success of the subsequent Grignard reaction. The protected bromo-indazole then undergoes a Grignard reaction with tetrahydropyran-4-one to form the carbon-carbon bond and introduce the tetrahydropyran-4-ol functionality. The final step involves the removal of the protecting group to yield the target compound.
Caption: Synthetic pathway for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.
Part 1: Synthesis of the Precursor - 5-Bromo-1H-indazole
The synthesis of 5-bromo-1H-indazole can be accomplished from 4-bromo-2-methylaniline through a diazotization and cyclization reaction.[1]
Experimental Protocol: Synthesis of 5-Bromo-1H-indazole
-
Reaction Setup: In a well-ventilated fume hood, a flask containing 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride at a temperature below 40°C.[1]
-
Diazotization: The solution is stirred, and potassium acetate and isoamyl nitrite are added. The solution is then refluxed for approximately 20 hours.[1]
-
Work-up and Isolation: After cooling, the volatiles are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated. The mixture is cooled and basified with 50% sodium hydroxide to a pH of 11.[1]
-
Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole.[1]
Part 2: Protection of the Indazole N-H
The acidic proton on the nitrogen of the indazole ring would interfere with the Grignard reagent in the subsequent step. Therefore, it is essential to protect this position. The tetrahydropyranyl (THP) group is an excellent choice for this purpose as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[2][3][4]
Experimental Protocol: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Reaction Setup: To a solution of 5-bromo-1H-indazole in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran (DHP).
-
Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Part 3: The Grignard Reaction
The core of the synthesis involves the formation of a Grignard reagent from the protected 5-bromo-1H-indazole, followed by its reaction with tetrahydropyran-4-one. This nucleophilic addition reaction forms the desired carbon-carbon bond and generates the tertiary alcohol.[5][6][7]
Experimental Protocol: Synthesis of 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium. A solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux.[8]
-
Addition of Ketone: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. A solution of tetrahydropyran-4-one in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9]
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel.[11][12]
Part 4: Deprotection to Yield the Final Product
The final step is the removal of the THP protecting group to unmask the N-H of the indazole ring. This is typically achieved under mild acidic conditions.[3][13]
Experimental Protocol: Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
-
Reaction Setup: The purified 4-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol is dissolved in a protic solvent such as methanol or ethanol.
-
Acidic Cleavage: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added. The reaction is stirred at room temperature and monitored by TLC.
-
Neutralization and Isolation: Once the deprotection is complete, the reaction is neutralized with a mild base, such as a saturated solution of sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
Final Purification: The organic layer is collected, dried, and concentrated. The final product, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, can be further purified by recrystallization or column chromatography to obtain a high-purity solid.
Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
A comprehensive characterization of the final product is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended.
Caption: Workflow for the characterization of the final product.
Predicted Analytical Data
The following table summarizes the expected analytical data for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. These predictions are based on the known spectral properties of the indazole and tetrahydropyran-4-ol moieties.[14][15][16]
| Technique | Expected Observations | Justification |
| ¹H NMR | - Indazole Protons: Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton (concentration-dependent). - Tetrahydropyran Protons: Methylene protons adjacent to the oxygen will appear downfield (around 3.5-4.0 ppm). Other methylene protons will be more upfield (1.5-2.0 ppm). - Hydroxyl Proton: A singlet for the -OH proton (exchangeable with D₂O).[17][18] | The chemical shifts are influenced by the electronic environment of the protons. Aromatic protons are deshielded. Protons near electronegative atoms (oxygen) are shifted downfield. The N-H and O-H protons are acidic and often appear as broad signals. |
| ¹³C NMR | - Indazole Carbons: Aromatic carbons in the range of 110-140 ppm. - Tetrahydropyran Carbons: Carbons adjacent to the oxygen will be in the range of 60-70 ppm. The carbon bearing the hydroxyl and indazole groups (quaternary carbon) will be around 70-80 ppm. The other methylene carbons will be more upfield.[15][19][20] | The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of attached atoms. |
| Mass Spec. | - Molecular Ion Peak (M+): An observable molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₂ = 218.25 g/mol ). - Fragmentation Pattern: Expect fragmentation corresponding to the loss of water (M-18) and cleavage of the tetrahydropyran ring.[14][21] | Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. |
| IR Spec. | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the alcohol -OH group.[22][23][24][25] - N-H Stretch: A sharp or broad absorption in the region of 3100-3500 cm⁻¹ for the indazole N-H group. - C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ for the alcohol C-O bond.[23][24] - Aromatic C=C Stretch: Absorptions in the region of 1450-1600 cm⁻¹. | Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. |
Conclusion
This technical guide outlines a detailed and scientifically sound methodology for the synthesis and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. By following the described protocols, researchers can reliably produce and validate this compound of interest. The emphasis on the rationale behind each synthetic step and the comprehensive characterization workflow ensures the integrity and reproducibility of the experimental outcomes. This foundational knowledge is critical for the further exploration of this molecule's potential in drug discovery and development programs.
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